molecular formula C48H76O18 B1602199 Momordin IIa CAS No. 95851-50-6

Momordin IIa

Cat. No.: B1602199
CAS No.: 95851-50-6
M. Wt: 941.1 g/mol
InChI Key: JYARCYFXDPRTFI-LFBPAFKNSA-N
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Description

Momordin IIa is a triterpenoid saponin derived from the plant Momordica cochinchinensisThese compounds are known for their diverse biological activities and are commonly found in various medicinal plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Momordin IIa typically involves the extraction of triterpene saponins from the roots of Momordica cochinchinensis. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often involve the use of methanol as a solvent and various chromatographic techniques for purification .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

    Harvesting: Collecting the roots of Momordica cochinchinensis.

    Extraction: Using solvents like methanol or ethanol to extract the saponins.

    Purification: Employing chromatographic techniques to isolate this compound.

    Crystallization: Crystallizing the compound to obtain it in pure form

Chemical Reactions Analysis

Types of Reactions: Momordin IIa undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Momordin IIa has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of Momordin IIa involves its interaction with various molecular targets and pathways:

    Molecular Targets: Includes enzymes, receptors, and signaling molecules.

    Pathways Involved: Affects pathways related to inflammation, apoptosis, and cell proliferation. .

Comparison with Similar Compounds

Uniqueness of Momordin IIa: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its unique glycosylation pattern also contributes to its specific biological activities .

Properties

CAS No.

95851-50-6

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3/t23-,24-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI Key

JYARCYFXDPRTFI-LFBPAFKNSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

melting_point

247-249°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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